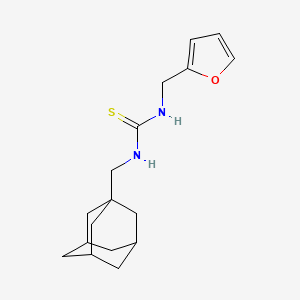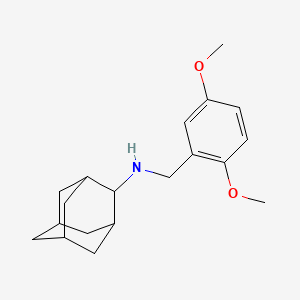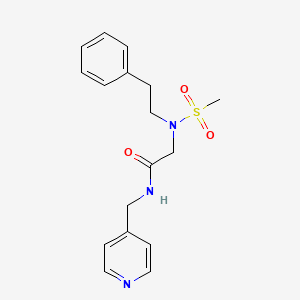
N-(1-adamantylmethyl)-N'-(2-furylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantylmethyl)-N'-(2-furylmethyl)thiourea, commonly known as AFTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AFTU belongs to the class of thiourea derivatives and has been shown to possess a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of AFTU is not fully understood. However, it has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. AFTU has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
AFTU has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. AFTU has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. AFTU has been shown to possess antitumor and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
AFTU has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. AFTU has been extensively studied, and its properties and potential applications are well-known. AFTU has been shown to possess a range of biochemical and physiological effects, which makes it a versatile tool for scientific research.
However, AFTU also has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately represent the properties of natural compounds. AFTU has been shown to possess some toxic effects, which may limit its use in some experiments. AFTU may also have limited solubility in certain solvents, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of AFTU. One direction is to investigate its potential therapeutic applications in the treatment of viral infections, tumors, and fungal infections. Another direction is to investigate its mechanism of action in more detail, to better understand its biochemical and physiological effects. A third direction is to investigate its potential applications in drug delivery, as AFTU has been shown to possess some unique properties that may make it useful in this area. Finally, further studies are needed to investigate the safety and toxicity of AFTU, to determine its potential usefulness in clinical applications.
Méthodes De Synthèse
AFTU can be synthesized by reacting 1-adamantylmethylamine with 2-furylmethylisothiocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure AFTU.
Applications De Recherche Scientifique
AFTU has been extensively studied for its potential applications in scientific research. It has been shown to possess antiviral, antitumor, and antifungal activities. AFTU has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. AFTU has been used in various in vitro and in vivo experiments to investigate its potential therapeutic applications.
Propriétés
IUPAC Name |
1-(1-adamantylmethyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c21-16(18-10-15-2-1-3-20-15)19-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,12-14H,4-11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYPWHHCLRBCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=S)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5717297.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5717310.png)
![2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
![1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5717321.png)



methyl]-N'-ethylthiourea](/img/structure/B5717351.png)
![{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5717359.png)



![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)